molecular formula C8H9FO2 B068115 (3-Fluoro-1,2-phenylene)dimethanol CAS No. 160485-42-7

(3-Fluoro-1,2-phenylene)dimethanol

Cat. No. B068115
M. Wt: 156.15 g/mol
InChI Key: UAXMLIVNXZKEOV-UHFFFAOYSA-N
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Description

“(3-Fluoro-1,2-phenylene)dimethanol” is a chemical compound with the molecular formula C8H9FO2 and a molecular weight of 156.15 . It is used in research and development .


Synthesis Analysis

The synthesis of “(3-Fluoro-1,2-phenylene)dimethanol” involves various methods. One of the most common approaches includes the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-1,2-phenylene)dimethanol” consists of a benzene ring conjugated to a propanoic acid . The compound is part of the phenylpropanoic acids, which are compounds whose structure contains a benzene ring conjugated to a propanoic acid .


Chemical Reactions Analysis

The chemical reactions involving “(3-Fluoro-1,2-phenylene)dimethanol” are diverse. For instance, it has been used in the synthesis of a fluorescent amphiphilic block-polymer with OPM (benzo[c][1,2,5] thiadiazole-4,7-diylbis(4,1-phenylene)) dimethanol as the core . The polymer segments (poly-caprolactone and polyethylene glycol) were modified to form polymeric micelles with robust fluorescence characteristics .


Physical And Chemical Properties Analysis

“(3-Fluoro-1,2-phenylene)dimethanol” has a molecular weight of 156.15 and is stored in a dry room at room temperature . The boiling point is not specified . The compound’s physical and chemical properties can be influenced by changing solvent polarity .

Scientific Research Applications

  • Electrochemistry and Battery Technology :

    • Lithium bis[3-fluoro-1,2-benzenediolato(2-)O,O']borate, a compound related to (3-Fluoro-1,2-phenylene)dimethanol, has been studied for its potential in lithium battery electrolytes. It was found to enhance conductivity in solutions, making it a candidate for lithium batteries (Barthel et al., 1996).
  • Polymer Synthesis :

    • Research into poly[(1,2-dimethyldiphenyldisilanylene)phenylenes], synthesized through the electrolytic reduction of related compounds in 1,2-dimethoxyethane, has explored their potential in various applications (Kunai et al., 1994).
  • Molecular Engineering and Photophysical Properties :

    • The study of molecular rotors with fluorinated phenylene rotators has provided insights into polymorphism and isomorphism in these molecules, which can have implications for their use in molecular electronics and materials science (Rodríguez‐Molina et al., 2013).
  • Optical and Luminescent Properties :

    • Research on fluorine-substituted poly(1,4-phenylene vinylenes) has revealed their potential in light-emitting diode (LED) applications due to their unique light-emitting properties. These polymers have been found to exhibit shifts in emission spectra, which is significant for developing new types of LEDs (Gurge et al., 1997).
  • High-Performance Polymers :

    • Novel arylene ether polymers with high glass-transition temperatures and solubility in various organic solvents have been developed using monomers related to (3-Fluoro-1,2-phenylene)dimethanol. These polymers are promising for applications requiring high thermal stability and optical transparency (Huang et al., 2007).
  • Photoluminescent Polymers :

    • Segmented oligo-polyphenylenevinylene copolymers with photoluminescent properties have been synthesized, showing potential for use in optoelectronic applications (Sierra & Lahti, 2004).

Safety And Hazards

The compound is labeled with a warning signal word . Precautionary statements include P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . Hazard statements include H302-H315-H319 .

properties

IUPAC Name

[3-fluoro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXMLIVNXZKEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593415
Record name (3-Fluoro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-1,2-phenylene)dimethanol

CAS RN

160485-42-7
Record name (3-Fluoro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of borane.tetrahydrofuran complex (50 mL of 1.5 M solution in tetrahydrofuran/diethyl ether) cooled to 0° C. under argon was added a solution of 3-fluorophthalic acid (4.51 g; 24.0 mmol) in tetrahydrofuran (40 mL) dropwise over a 15 minute period. At the end of the addition, the mixture was allowed to stir for 2 h at 0° C. The mixture was allowed to warm to room temperature and then refluxed for 20 h. The mixture was allowed to cool to room temperature, quenched with methanol (30 mL) and concentrated in vacuo. The residue was taken up into ethyl acetate (150 mL), washed with saturated sodium bicarbonate solution. The aqueous layer was further extracted with ethyl acetate (2×125 mL) and the combined extracts were washed with brine solution. The organic extract was dried (sodium sulfate), filtered and concentrated in vacuo to give 3.73 g (99%) of 3-fluoro-1,2-di-(hydroxymethyl) benzene as a white solid: ES-LRMS calcd for C8H8FO2 (M+−1) 155, found 155.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.51 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of LiAlH4 (1M in tetrahydrofuran) (54 ml, 54.0 mmol, 2.0 molar equivalents), cooled to −78° C., was added dropwise a solution of 3-fluorophtalic acid (5.0 g, 27.2 mmol, 1 molar equivalent) in THF (25 ml). The reaction mixture was allowed to warm up to room temperature and then stirred at 70° C. for 2 hours. To this resulting solution, cooled at 0° C. was added a 2M sodium hydroxide solution (25 ml) followed by cold water (25 ml) and THF (50ml). The reaction mixture was then further extracted with THF (3×50 ml). The organic fractions were combined, washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuum to give a light yellow solid. Purification by recrystallisation from acetone/hexane gave the title compound as white needles (3.3 g, 79%). 1H NMR (300.13 MHz, DMSO) δ(ppm) 4.53 (dd, J1=5.50, J2=2.00 Hz, 2H) 4.67 (d, J=5.50 Hz, 2H) 4.98 (t, J=5.50 Hz, 1H) 5.22 (t, J=5.50 Hz, 1H) 7.00-7.10 (m, 1H) 7.25-7.35 (m, 2H). 19F NMR (282.38 MHz, DMSO) δ(ppm) −119.92 (s). 13C NMR (75.48 MHz, CDCl3) δ(ppm) 52.63, 60.07, 113.26, 122.81, 128.69, 144.02, 158.64, 161.87.
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoro-1,2-phenylene)dimethanol
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(3-Fluoro-1,2-phenylene)dimethanol
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(3-Fluoro-1,2-phenylene)dimethanol
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(3-Fluoro-1,2-phenylene)dimethanol
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
(3-Fluoro-1,2-phenylene)dimethanol

Citations

For This Compound
2
Citations
DA Roberts - 2016 - rave.ohiolink.edu
There are many mechanisms that can be targeted when designing anticancer compounds. Due to the Warburg effect, the different steps of glycolysis have been potential targets in …
Number of citations: 1 rave.ohiolink.edu
W Zhang - 2010 - search.proquest.com
Most cancers mainly rely on glucose as a source of biosynthesis material and energy for their fast growth and proliferation. We proposed inhibiting glucose uptake might kill cancer cells …
Number of citations: 6 search.proquest.com

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